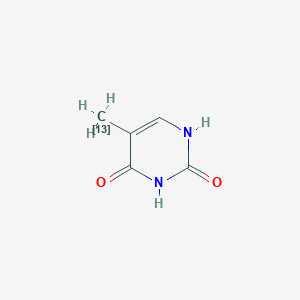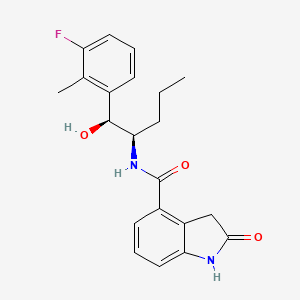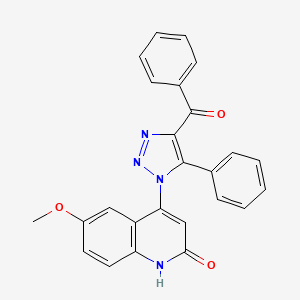
Egfr/brafv600E-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Egfr/brafv600E-IN-3 is a compound that targets the epidermal growth factor receptor (EGFR) and the BRAF V600E mutation. It is known for its potential in treating various cancers by inhibiting these specific targets. The compound has shown promising results in preclinical and clinical studies, making it a significant focus in cancer research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Egfr/brafv600E-IN-3 involves the design and creation of purine/pteridine-based derivatives. These derivatives are synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent functionalization. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process would also involve stringent quality control measures to meet regulatory standards for pharmaceutical compounds.
化学反应分析
Types of Reactions
Egfr/brafv600E-IN-3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halides or nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with specific functional groups that enhance its biological activity and selectivity towards EGFR and BRAF V600E targets .
科学研究应用
Egfr/brafv600E-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the interactions between inhibitors and their targets.
Biology: Investigated for its effects on cellular signaling pathways and its potential to inhibit cancer cell proliferation.
Medicine: Explored as a therapeutic agent for treating cancers with EGFR and BRAF V600E mutations, such as non-small cell lung cancer and colorectal cancer
Industry: Potentially used in the development of targeted cancer therapies and personalized medicine approaches
作用机制
Egfr/brafv600E-IN-3 exerts its effects by inhibiting the activity of EGFR and BRAF V600E. The compound binds to the active sites of these proteins, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Vemurafenib: A BRAF inhibitor used in the treatment of melanoma.
Erlotinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Encorafenib: Another BRAF inhibitor used in combination with other drugs for cancer treatment
Uniqueness
Egfr/brafv600E-IN-3 is unique in its dual inhibition of both EGFR and BRAF V600E, making it a versatile compound for targeting multiple pathways involved in cancer progression. This dual inhibition can potentially overcome resistance mechanisms that arise with single-agent therapies .
属性
分子式 |
C25H18N4O3 |
|---|---|
分子量 |
422.4 g/mol |
IUPAC 名称 |
4-(4-benzoyl-5-phenyltriazol-1-yl)-6-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C25H18N4O3/c1-32-18-12-13-20-19(14-18)21(15-22(30)26-20)29-24(16-8-4-2-5-9-16)23(27-28-29)25(31)17-10-6-3-7-11-17/h2-15H,1H3,(H,26,30) |
InChI 键 |
JHIMTNXOXWZEIC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)NC(=O)C=C2N3C(=C(N=N3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


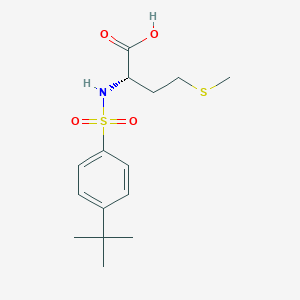
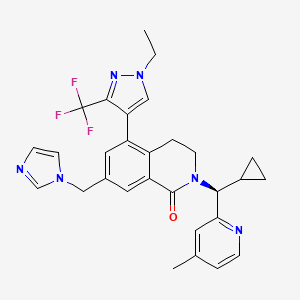
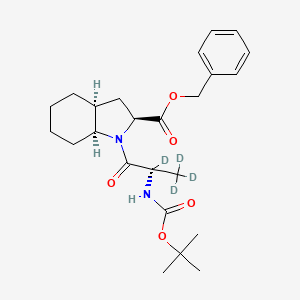

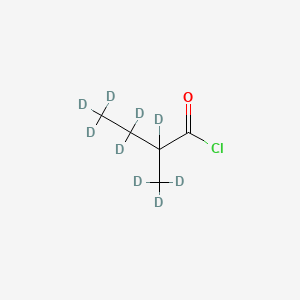
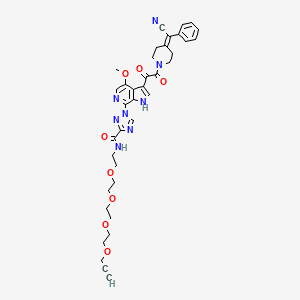
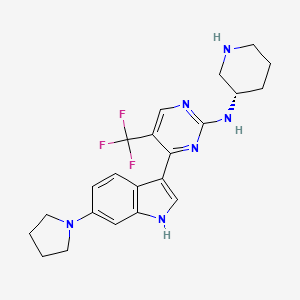
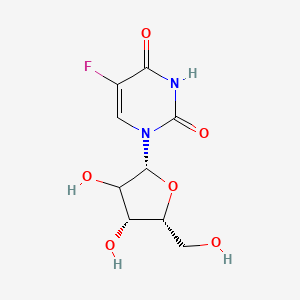
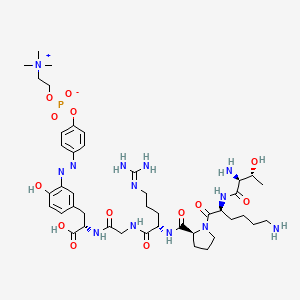
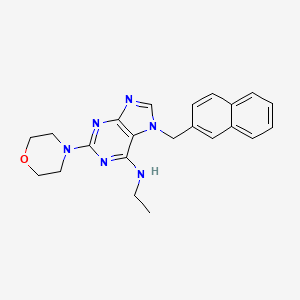
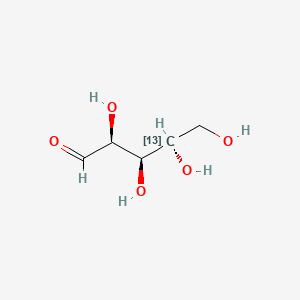
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R,2R)-1-[(2R,3S,4S)-3,4-dimethyloxolan-2-yl]-1,2-dihydroxypropan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12396948.png)
